Eluxadoline is a mixed μ-opioid receptor and κ-opioid receptor agonist and δ-opioid receptor antagonist that exhibits local activity within the gastrointestinal tract. [, , , , ] It is primarily recognized for its therapeutic potential in addressing symptoms associated with irritable bowel syndrome with diarrhea (IBS-D). [, , , , ] Eluxadoline is a prescription medication, classified as a Schedule IV controlled substance in the United States. []
Eluxadoline's mechanism of action involves its interaction with opioid receptors within the enteric nervous system (ENS) of the gastrointestinal tract. [, , , , ] It acts as an agonist at both μ-opioid and κ-opioid receptors, while simultaneously functioning as an antagonist at δ-opioid receptors. [, , , , ] This multi-receptor targeting is believed to contribute to its therapeutic effects.
The μ-opioid receptor agonism is thought to reduce propulsive gastrointestinal motility and chloride secretion, thereby mitigating diarrhea. [] The δ-opioid receptor antagonism is hypothesized to counteract the constipating effects typically associated with μ-opioid receptor activation. [] Additionally, the δ-opioid receptor antagonism may contribute to reducing abdominal pain. [] The role of κ-opioid receptor agonism in eluxadoline's mechanism of action remains unclear. []
Eluxadoline's minimal systemic absorption, due to its local action within the gastrointestinal tract, contributes to its reduced potential for central nervous system side effects and abuse potential. [, , ]
Eluxadoline is characterized by poor oral bioavailability (1.02%). This is attributed to its low gastrointestinal permeability (2.3%) and substantial hepatic first-pass extraction (55.8%). [] This indicates that the liver plays a significant role in the clearance of eluxadoline. []
Research suggests that the uptake transporters OATP1B1, OAT3, and the efflux transporter MRP2 influence the pharmacokinetics of eluxadoline. [] OATP1B1, localized in the liver, appears to play a primary role in both first-pass and systemic extraction of eluxadoline. [] OAT3, found in renal tubules, and MRP2, located in the canalicular membrane of hepatocytes and renal tubular apical membrane, seem to have a lesser impact on eluxadoline disposition. []
Eluxadoline is primarily investigated for its therapeutic application in managing IBS-D symptoms. [, , , , ] Research has explored its potential in various clinically relevant IBS-D patient subgroups, such as those with a history of depression, gastroesophageal reflux disease, or prior cholecystectomy. [, ] Studies have assessed its efficacy in improving stool consistency, reducing abdominal pain, and enhancing overall quality of life in individuals experiencing inadequate symptom control with loperamide, a commonly used anti-diarrheal medication. [, ]
Further research has focused on developing novel drug delivery systems for eluxadoline to enhance its solubility and bioavailability. Examples include the development of enteric-coated tablets, [] complexes with sodium caprylate, [] Eudragit-coated PLGA nanoparticles, [] and Eudragit nanoparticles. [] These formulations aim to improve the delivery and absorption of eluxadoline within the gastrointestinal tract.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: